molecular formula C17H20N2OS B6062040 (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone

(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone

Cat. No. B6062040
M. Wt: 300.4 g/mol
InChI Key: VXKQQDKQKVJLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone, also known as MPTM, is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism of Action

(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone acts as a sigma-1 receptor agonist, which means that it binds to the receptor and activates its signaling pathway. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in regulating calcium homeostasis, protein folding, and stress response. By modulating the activity of the sigma-1 receptor, (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone may have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have several biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including dopamine and acetylcholine, which may have implications for addiction and cognitive function. (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has several advantages and limitations for lab experiments. One advantage is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor's function. (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone also has a relatively long half-life, which allows for sustained activation of the sigma-1 receptor. However, one limitation is that (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone is not selective for the sigma-1 receptor and may also bind to other receptors, which may complicate interpretation of experimental results.

Future Directions

There are several future directions for research on (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone. One direction is to investigate its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more selective sigma-1 receptor agonists that do not bind to other receptors, which may improve the specificity of experimental results. Additionally, further research is needed to elucidate the downstream effects of sigma-1 receptor activation by (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone and other compounds.

Synthesis Methods

(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone can be synthesized through a multi-step process involving several chemical reactions. The synthesis method involves the use of thioacetamide, pyridine, and piperidine as starting materials. The reaction proceeds through the formation of intermediate compounds, which are then subjected to further chemical reactions to yield the final product, (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone.

Scientific Research Applications

(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in several physiological and pathological processes, including pain perception, neuroprotection, and addiction. (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to modulate the activity of the sigma-1 receptor, which may have therapeutic implications for various neurological disorders.

properties

IUPAC Name

(3-methylthiophen-2-yl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-13-6-9-21-17(13)16(20)15-5-3-8-19(12-15)11-14-4-2-7-18-10-14/h2,4,6-7,9-10,15H,3,5,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKQQDKQKVJLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C2CCCN(C2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone

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